Brensocatib

Vue d'ensemble

Description

Le brénsocatib est un inhibiteur oral, réversible et expérimental de la dipeptidyl peptidase-1 (DPP1). Il est principalement développé pour le traitement de la bronchectasie non mucoviscidose, une maladie inflammatoire chronique et progressive caractérisée par une dilatation bronchique irréversible . Le brénsocatib agit en inhibant l’activation des sérine protéases neutrophiles, des enzymes impliquées dans les processus inflammatoires .

Applications De Recherche Scientifique

Brensocatib has a wide range of scientific research applications, including:

Mécanisme D'action

Le brénsocatib exerce ses effets en inhibant la dipeptidyl peptidase-1 (DPP1), une enzyme responsable de l’activation des sérine protéases neutrophiles telles que l’élastase neutrophile, la protéinase 3 et la cathepsine G . En inhibant la DPP1, le brénsocatib réduit l’activité de ces protéases, diminuant ainsi l’inflammation et les dommages pulmonaires chez les patients atteints de bronchectasie . Les cibles moléculaires du brénsocatib comprennent les sérine protéases neutrophiles, qui jouent un rôle clé dans la réponse inflammatoire .

Méthodes De Préparation

La synthèse du brénsocatib implique plusieurs étapes, commençant par la préparation de solutions mères pour la courbe étalon et les solutions d’ajout de contrôle quantitatif . Les voies de synthèse et les conditions de réaction du brénsocatib sont exclusives et ne sont pas largement divulguées dans la littérature publique. On sait que le composé est préparé par une série de réactions chimiques qui garantissent sa pureté et son efficacité .

Analyse Des Réactions Chimiques

Le brénsocatib subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont cruciales pour modifier les groupes fonctionnels du composé afin d’améliorer sa stabilité et son efficacité.

Réactions de substitution : Ces réactions impliquent le remplacement d’un groupe fonctionnel par un autre afin d’améliorer les propriétés pharmacologiques du composé.

Réactifs et conditions courants : La synthèse du brénsocatib implique généralement l’utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour obtenir les transformations chimiques souhaitées.

Produits principaux : Le produit principal de ces réactions est le brénsocatib lui-même, qui est ensuite purifié et formulé pour une utilisation clinique.

4. Applications de la recherche scientifique

Le brénsocatib a un large éventail d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

Le brénsocatib est unique en son genre par son inhibition sélective de la dipeptidyl peptidase-1, ce qui le distingue d’autres composés ciblant les sérine protéases neutrophiles . Des composés similaires comprennent :

Inhibiteurs de l’élastase neutrophile : Ces composés ciblent spécifiquement l’élastase neutrophile, mais peuvent ne pas inhiber d’autres sérine protéases comme le fait le brénsocatib.

Inhibiteurs de la protéinase 3 : Ces inhibiteurs ciblent la protéinase 3, mais peuvent manquer de l’activité à large spectre du brénsocatib.

Inhibiteurs de la cathepsine G : Ces composés inhibent la cathepsine G, mais peuvent ne pas affecter d’autres sérine protéases neutrophiles.

Propriétés

IUPAC Name |

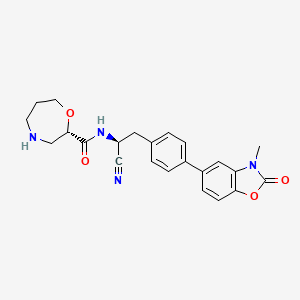

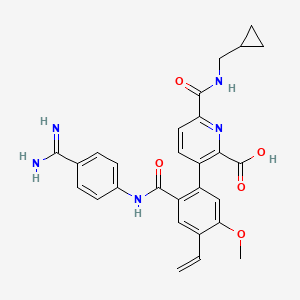

(2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXFXNFMSAAELR-RXVVDRJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802148-05-5 | |

| Record name | Brensocatib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802148055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brensocatib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRENSOCATIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CG88L0BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)

![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)

![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)

![2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B605708.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)

![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)